molecular formula C28H29OP B2528834 (2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 1891002-60-0

(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B2528834
CAS No.: 1891002-60-0
M. Wt: 412.513
InChI Key: AQQGXLPMISRSAO-POURPWNDSA-N
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Description

“(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole” is a chemical compound with the CAS Number: 2565792-21-2 . It has a molecular weight of 398.48 . The compound is a solid and should be stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C27H27OP/c1-5-24-28-23-16-10-15-22 (26 (23)29 (24)27 (2,3)4)25-20-13-8-6-11-18 (20)17-19-12-7-9-14-21 (19)25/h6-17,24H,5H2,1-4H3/t24-,29?/m1/s1 . This code provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound is a solid and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Catalytic Non-Enzymatic Kinetic Resolution

Catalytic non-enzymatic kinetic resolution is a pivotal technique in asymmetric synthesis, leveraging chiral catalysts to separate racemic mixtures into enantiopure compounds. This approach, highlighting the significance of phosphorous compounds in asymmetric catalysis, may indicate potential applications for the subject compound in facilitating selective reactions, thus contributing to the synthesis of chiral molecules with high enantioselectivity and yield (Pellissier, 2011).

Scintillation Materials

In the development of plastic scintillators for radiation detection, the incorporation of specific organic molecules can enhance the scintillation properties, including efficiency and stability. Research on polymethyl methacrylate-based scintillators demonstrates how modifications with luminescent dyes and structural analogs influence their performance. This suggests that the target compound might find applications in improving the design and functionality of scintillation materials, potentially offering advantages in radiation detection technologies (Salimgareeva & Kolesov, 2005).

Environmental Pollutant Degradation

The role of synthetic phenolic antioxidants (SPAs) in various industrial applications has raised concerns regarding their environmental impact. Studies on SPAs, including their fate, human exposure, and toxicity, shed light on the urgent need for environmentally benign alternatives. The unique properties of the discussed compound could potentially contribute to the development of novel antioxidants with lower toxicity and environmental impact, aligning with the goals of sustainable chemistry and pollution mitigation (Liu & Mabury, 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Properties

IUPAC Name

(2R,3R)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29OP/c1-18(2)27-29-24-16-10-15-23(26(24)30(27)28(3,4)5)25-21-13-8-6-11-19(21)17-20-12-7-9-14-22(20)25/h6-18,27H,1-5H3/t27-,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQGXLPMISRSAO-POURPWNDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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